molecular formula C20H17N3OS B2663588 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361168-04-9

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2663588
CAS No.: 361168-04-9
M. Wt: 347.44
InChI Key: WXXISWHNBLEABD-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dimethylamino group and a naphtho[1,2-d]thiazol-2-yl moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Naphtho[1,2-d]thiazole Core: This can be achieved by reacting naphthylamine with a thioamide under acidic conditions to form the thiazole ring.

    Introduction of the Benzamide Group: The naphtho[1,2-d]thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Dimethylamino Substitution: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, while the benzamide moiety can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding naphtho[1,2-d]thiazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(dimethylamino)styryl)naphtho[1,2-d]thiazole methiodide
  • Naphtho[2,1-d]oxazoles
  • 4-(dimethylamino)pyridine derivatives

Uniqueness

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its naphtho[1,2-d]thiazole core and dimethylamino substitution make it particularly valuable in the development of fluorescent probes and therapeutic agents.

Biological Activity

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, with the chemical formula C17H16N2S, is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzamide core with a dimethylamino group and a naphtho[1,2-d]thiazole moiety, which contribute to its distinct chemical behavior and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors that regulate cell signaling processes related to proliferation and apoptosis.
  • Ion Channel Effects : The compound could influence ion channels, affecting cellular excitability and signaling.

Therapeutic Potential

Research indicates that this compound exhibits promising anti-cancer and anti-inflammatory properties. Studies have shown that derivatives of similar structures possess significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit such activities.

Case Studies and Research Findings

  • Cytotoxic Activity : A study evaluated the cytotoxic effects of similar naphthoquinone-benzamide derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds were more potent than the standard chemotherapy agent cisplatin in certain contexts .
  • Fluorescent Probes : The unique photophysical properties of the naphtho[1,2-d]thiazole moiety suggest potential applications as fluorescent probes in biological imaging .
  • Inflammatory Response Modulation : Compounds with similar structures have been explored for their ability to modulate inflammatory responses, indicating that this compound may also play a role in reducing inflammation through specific pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(4-(dimethylamino)styryl)naphtho[1,2-d]thiazole methiodideStructureAnti-cancer activity
4-(dimethylamino)pyridine derivativesStructureEnzyme inhibition
Benzamide derivativesStructureAntiviral activity

This comparison highlights the unique aspects of this compound while situating it within a broader context of research on similar compounds.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-23(2)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXISWHNBLEABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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